- Selective reduction of organic compounds with Al-acetoxy- and Al-trifluoroacetoxydiisobutylalaneJournal of Inclusion Phenomena and Macrocyclic Chemistry, 2009, 65(1-2), 15-23,
Cas no 933-48-2 (rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis)

933-48-2 structure
اسم المنتج:rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (1R,5R)-3,3,5-Trimethylcyclohexanol
- cis-3,3,5-Trimethylcyclohexanol
- cis-3,5,5-Trimethylcyclohexanol
- Cyclohexanol,3,3,5-trimethyl-, (1R,5R)-rel-
- (+-)-cis-3,3,5-Trimethyl-cyclohexanol
- 1,2-Bis-(4-hydroxy-3,5-di-tert.-butyl-phenyl)-ethen
- 2,6-di-tert-butyl-4-[(E)-2-(3,5-di-tert-butyl-4-hydroxyphenyl)ethenyl]phenol
- 3,3',5,5'-Tetratert.-butyl-4,4'-dihydroxy-trans-stilben
- 3,5,3',5'-Tetra-tert-butyl-trans-stilben-4,4'-diol
- 4-[2-(4-hydroxy-3,5-ditert-butyl-phenyl)ethenyl]-2,6-ditert-butyl-phen ol
- trans-3,3',5,5'-tetra-tert-butyl-4,4'-dihydroxystilbene
- trans-3,3,5-trimethylcyclohexanol
- CY14WK72W0
- (1R-cis)-3,3,5-trimethylcyclohexanol
- Cyclohexanol, 3,3,5-trimethyl-, (1R,5R)-rel-
- Cyclohexanol, 3,3,5-trimethyl-, cis-
- 3,3,5-Trimethylcyclohexanol, (1R-cis)-
- (1R,5R)-3,3,5-trimethylcyclohexan-1-ol
- Cyclohexanol, 3,3,5-trimethyl-, (1R,5R)-
- DSSTox_CID_27570
- DSSTox_RID_82426
- DSSTox_GSID_47570
- BRRVXFOKWJKTGG-JGVFFNPUSA-N
- Tox21_30258
- Cyclohexanol, 3,3,5-trimethyl-, cis- (8CI)
- rel-(1R,5R)-3,3,5-Trimethylcyclohexanol (ACI)
- Trixanol
- rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis
-
- MDL: MFCD00070479
- نواة داخلي: 1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8+/m1/s1
- مفتاح Inchi: BRRVXFOKWJKTGG-SFYZADRCSA-N
- ابتسامات: CC1(C[C@@H](O)C[C@@H](C)C1)C
حساب السمة
- نوعية دقيقة: 142.13600
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 1
- عدد الذرات الثقيلة: 10
- تدوير ملزمة العد: 0
- تعقيدات: 118
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 2
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- tautomeric العد: nothing
- إكسلوغ 3: 2.6
- طوبولوجي سطح القطب: 20.2
- تهمة السطحية: 0
الخصائص التجريبية
- اللون / الشكل: Not determined
- كثيف: 0.8908 g/cm3 (25 ºC)
- نقطة انصهار: 37.3 ºC
- نقطة الغليان: 202 ºC
- نقطة الوميض: 73.2±10.9 ºC,
- انكسار: 1.4542 (589.3 nm 20 ºC)
- الذوبان: Slightly soluble (4.4 g/l) (25 º C),
- بسا: 20.23000
- لوغب: 2.19350
- الذوبان: Not determined
- الفيدرالية: 3962
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis أمن المعلومات
-
رمزي:
- حث:dangerous
- وصف الخطر: H303-H315-H318
- تحذير: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P310-P312
- رمز الفئة الخطرة: 36
- تعليمات السلامة: 39-26
- رتكس:GW0876000
-
تحديد البضائع الخطرة:
- مصطلح خطر:R36
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis بيانات الجمارك
- رمز النظام المنسق:2906199090
- بيانات الجمارك:
China Customs Code:
2906199090Overview:
2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-311038-0.05g |
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis |
933-48-2 | 93% | 0.05g |
$19.0 | 2023-09-05 | |
Enamine | EN300-311038-10.0g |
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis |
933-48-2 | 93% | 10.0g |
$32.0 | 2023-02-25 | |
Enamine | EN300-311038-5g |
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis |
933-48-2 | 93% | 5g |
$29.0 | 2023-09-05 | |
abcr | AB143317-25 g |
cis-3,3,5-Trimethylcyclohexanol, 96%; . |
933-48-2 | 96% | 25g |
€55.30 | 2023-05-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X71155-1g |
cis-3,3,5-Trimethylcyclohexanol |
933-48-2 | ≥96% | 1g |
¥38.0 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-476053-25 g |
cis-3,3,5-Trimethylcyclohexanol, |
933-48-2 | 25g |
¥481.00 | 2023-07-10 | ||
Enamine | EN300-311038-0.25g |
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis |
933-48-2 | 93% | 0.25g |
$19.0 | 2023-09-05 | |
Chemenu | CM203356-500g |
(1R,5R)-3,3,5-trimethylcyclohexan-1-ol |
933-48-2 | 95% | 500g |
$337 | 2021-06-15 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0874-25G |
cis-3,3,5-Trimethylcyclohexanol |
933-48-2 | >96.0%(GC) | 25g |
¥230.00 | 2024-04-15 | |
Enamine | EN300-311038-10g |
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis |
933-48-2 | 93% | 10g |
$32.0 | 2023-09-05 |
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Bis(2-methylpropyl)(2,2,2-trifluoroacetato-κO)aluminum Solvents: Diethyl ether ; 72 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Hydrochloric acid
المراجع
- Introduction of an O-ethoxymethyl group to protect the hydroxy group in alcohols and phenolsSynthesis, 1981, (10), 794-6,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Lithium , Ferrous chloride tetrahydrate Solvents: Tetrahydrofuran ; rt; 1 h, rt; cooled
1.2 Reagents: Water
1.2 Reagents: Water
المراجع
- The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition MetalsJournal of Organic Chemistry, 2015, 80(16), 8134-8141,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Aluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
المراجع
- Reexamination of aluminum hydride as a stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcoholsBulletin of the Korean Chemical Society, 2000, 21(1), 128-130,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Lithium , Nickel dichloride Catalysts: 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Isopropanol Solvents: Isopropanol ; rt → 76 °C; 1 h, 76 °C
1.2 Reagents: Isopropanol Solvents: Isopropanol ; rt → 76 °C; 1 h, 76 °C
المراجع
- Hydrogen-transfer reduction of carbonyl compounds promoted by nickel nanoparticlesTetrahedron, 2008, 64(8), 1847-1852,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene](pyridine)(tricyclohexylphosphine)-… Solvents: Dichloromethane
المراجع
- Directing effects in homogeneous hydrogenation with [Ir(cod)(PCy3)(py)]PF6Journal of Organic Chemistry, 1986, 51(14), 2655-61,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Bis(2-methylpropyl)(2-propanolato)aluminum Solvents: Diethyl ether
المراجع
- Reexamination of Al-isopropoxydiisobutylalane as a stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcoholsBulletin of the Korean Chemical Society, 1997, 18(7), 689-690,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Sodium carbonate , β-Cyclodextrin hydrogen sulfate sodium salt Solvents: Water ; 16 h, rt
1.2 Reagents: Sodium borohydride ; rt
1.2 Reagents: Sodium borohydride ; rt
المراجع
- The effect of β-cyclodextrin on the diastereoselective NaBH4 reduction of cyclohexanone derivativesBulletin of the Korean Chemical Society, 2006, 27(5), 783-785,
طريقة الإنتاج 9
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Lithium , Ferrous chloride tetrahydrate Catalysts: 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl Solvents: Tetrahydrofuran ; 5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water
المراجع
- New active-iron based reducing system for carbonyl compounds and imines. Stereoselective reduction of cyclic ketonesTetrahedron, 2006, 62(12), 2812-2819,
طريقة الإنتاج 11
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Aluminate(1-), (cyano-κC)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 0.5 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
المراجع
- Reaction of sodium cyanoaluminum hydride with selected organic compounds containing representative functional groupsBulletin of the Korean Chemical Society, 2008, 29(12), 2379-2382,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Bis(2-methylpropyl)(2-propanolato)aluminum Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
المراجع
- Al-Isopropoxydiisobutylalane. A Stereoselective Reducing Agent for Reduction of Cyclic Ketones to Thermodynamically More Stable AlcoholsJournal of Organic Chemistry, 1997, 62(9), 3019-3020,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Water , Borate(1-), 1,5-cyclooctanediyl(1,1-dimethylethyl)hydro-, potassium, (T-4)-
1.3 Reagents: Potassium carbonate , Hydrogen peroxide Solvents: Tetrahydrofuran
1.2 Reagents: Water , Borate(1-), 1,5-cyclooctanediyl(1,1-dimethylethyl)hydro-, potassium, (T-4)-
1.3 Reagents: Potassium carbonate , Hydrogen peroxide Solvents: Tetrahydrofuran
المراجع
- Preparation of potassium 9-alkyl-9-boratabicyclo[3.3.1]nonanes and their stereoselectivity in the reduction of cyclic ketonesHeterocycles, 1988, 27(6), 1455-60,
طريقة الإنتاج 15
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: (Methanesulfonato-κO)bis(2-methyl-1-propanolato)aluminum Solvents: Diethyl ether , Tridecane ; 72 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 25 °C
المراجع
- Selective reduction of organic compounds with Al-methanesulfonyldiisobutylalaneBulletin of the Korean Chemical Society, 2010, 31(4), 840-844,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: 2-Amino-5-chlorobenzoic acid ; rt → 0 °C
1.2 Reagents: Lithium ; 120 min, 0 °C; 90 min, 0 °C; 50 min, 0 °C → 16 °C
1.3 Reagents: Dimethylamine , Oxalic acid , Potassium bromide ; 16 °C
1.2 Reagents: Lithium ; 120 min, 0 °C; 90 min, 0 °C; 50 min, 0 °C → 16 °C
1.3 Reagents: Dimethylamine , Oxalic acid , Potassium bromide ; 16 °C
المراجع
- Method for synthesizing cis-3,3,5-trimethylcyclohexanol as intermediate of cyclandelate drug, China, , ,
طريقة الإنتاج 18
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Aluminum, bis(2-methylpropyl)-1H-pyrrol-1-yl- Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
المراجع
- 1-pyrrolyldiisobutylalane. A stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcoholsBulletin of the Korean Chemical Society, 2000, 21(6), 659-661,
طريقة الإنتاج 20
طريقة الإنتاج 21
رد فعل الشرط
1.1 Reagents: 2,5-Dimethyl-2,5-hexanediol , Nickel acetate , Sodium hydride Solvents: Tetrahydrofuran
المراجع
Activation of reducing agents. Sodium hydride-containing complex reducing agents. 29. Epimerization of alcohols by nickel-containing complex reducing agents (NiCRA)
Tetrahedron Letters,
1988,
29(12),
1383-4
,
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Raw materials
- Isophorone
- 2-Cyclohexen-1-ol,3,5,5-trimethyl-
- 3,3,5-trimethylcyclohexan-1-one
- (1R,5S)-3,3,5-Trimethylcyclohexan-1-ol
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Preparation Products
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis الوثائق ذات الصلة
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
933-48-2 (rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis) منتجات ذات صلة
- 4534-74-1(trans-4-Ethylcyclohexanol)
- 589-91-3(4-methylcyclohexan-1-ol)
- 116-02-9(3,3,5-Trimethylcyclohexanol)
- 98-52-2(4-tert-butylcyclohexan-1-ol)
- 16844-71-6(Epifriedelanol)
- 80-04-6(4,4'-(Propane-2,2-diyl)dicyclohexanol)
- 707-37-9(3,5-Dimethyl-1-adamantanol)
- 932-01-4(4,4-dimethylcyclohexan-1-ol)
- 20601-38-1(4,4'-Bicyclohexanol)
- 80-97-7(5a-Cholestan-3b-ol)
الموردين الموصى بهم
Suzhou Senfeida Chemical Co., Ltd
(CAS:933-48-2)cis-3,3,5-Trimethylcyclohexanol

نقاء:98%
كمية:Company Customization
الأسعار ($):استفسار